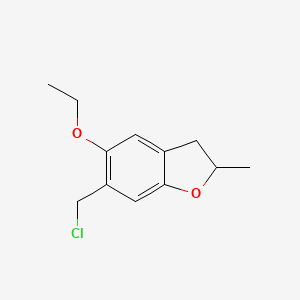
6-(Chloromethyl)-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 6-(Chloromethyl)-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran is a chemically synthesized molecule that is likely to possess a benzofuran core, which is a common structure in various organic compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the synthesis and properties of similar benzofuran derivatives can offer insights into its characteristics.
Synthesis Analysis
The synthesis of benzofuran derivatives often involves the condensation of o-hydroxyphenones with halogenated compounds. For instance, the preparation of highly functionalized benzofurans can be achieved through base-catalyzed condensation with 1,1-dichloroethylene, forming chloromethylene furans that rearrange into benzofuran carbaldehydes under mild acidic conditions . Another method includes the one-pot synthesis of chlorophenol with ω-(methylsulfinyl)-p-methoxyacetophenone under Pummerer reaction conditions, followed by desulfurization . These methods could potentially be adapted for the synthesis of 6-(Chloromethyl)-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran by altering the substituents and reaction conditions.
Molecular Structure Analysis
Benzofuran derivatives exhibit various molecular structures depending on their substituents. The crystal structure of a related compound, 5-ethyl-2-methyl-3-methylsulfinyl-1-benzofuran, shows that the methylsulfinyl substituent and the O atom lie on opposite sides of the benzofuran plane, with significant rotation of the ethyl substituent's methyl group out of the plane . This suggests that the molecular structure of 6-(Chloromethyl)-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran would also exhibit steric interactions between its substituents, potentially affecting its reactivity and physical properties.
Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions, including electrophilic substitutions and nucleophilic additions, depending on the nature of their substituents. The presence of a chloromethyl group in the compound of interest suggests that it could participate in nucleophilic substitution reactions, where the chlorine atom could be replaced by other nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. For example, the presence of π-π stacking interactions and CH-π interactions in the crystal structures of similar compounds suggests that 6-(Chloromethyl)-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran may have a solid-state structure conducive to such interactions . Additionally, the presence of halogen atoms and ether groups could affect the compound's solubility, boiling point, and stability.
Applications De Recherche Scientifique
Pharmacological Activities and Drug Development
Benzofuran compounds, including "6-(Chloromethyl)-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran," have been studied for their broad spectrum of biological activities. These compounds have shown potential as pharmacological agents due to their pronounced biological activities. The unique structural features of benzofuran make it a privileged structure in drug discovery, particularly in the search for efficient antimicrobial candidates and treatment for various diseases, including skin conditions like cancer and psoriasis. Studies have emphasized the importance of benzofuran derivatives in developing new therapeutic agents to combat antibiotic resistance, highlighting their suitability in antimicrobial therapy (Hiremathad et al., 2015) (Khanam & Shamsuzzaman, 2015).
Anticancer and Antitumor Activities
Benzofuran derivatives have also been investigated for their anticancer and antitumor activities. These compounds have been identified as potential natural drug lead compounds due to their strong biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. The development of novel scaffold compounds of benzothiophene and benzofuran as anticancer agents shows the versatility and therapeutic potential of these compounds in treating various cancer types (Miao et al., 2019).
Synthetic Applications and Chemical Synthesis
The synthesis and chemical properties of benzofuran derivatives have been subjects of considerable interest. Novel methods for constructing benzofuran rings have been discovered, facilitating the synthesis of a series of polycyclic benzofuran compounds. These advancements in chemical synthesis highlight the potential of benzofuran derivatives in creating complex molecular structures, useful in various applications ranging from material science to pharmaceuticals (Dawood, 2019).
Environmental and Health Impact Studies
Although not directly related to "6-(Chloromethyl)-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran," studies on the environmental and health impacts of benzofuran and its derivatives contribute to understanding their safe use and potential risks. Research on the occurrence, fate, and behavior of benzofurans in aquatic environments provides insight into their environmental persistence and potential effects on health (Haman et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-(chloromethyl)-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-3-14-11-5-9-4-8(2)15-12(9)6-10(11)7-13/h5-6,8H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBDVZQJCMEZBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)CC(O2)C)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Chloromethyl)-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


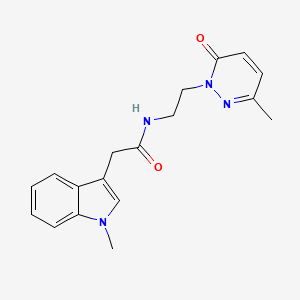
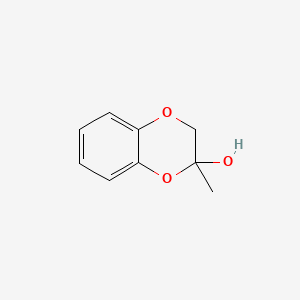
![Lithium 1-ethyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2550874.png)
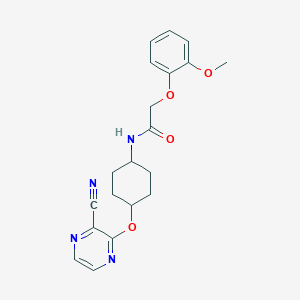

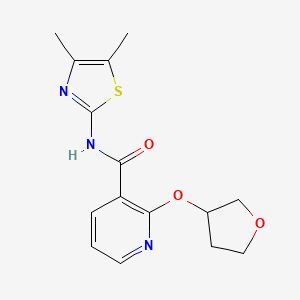
![N-(3-{[7-methyl-3-(morpholin-4-ylcarbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)acetamide](/img/structure/B2550883.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2550884.png)
![7-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-methyl-4(1H)-quinolinone](/img/structure/B2550885.png)
![3-acetyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B2550886.png)
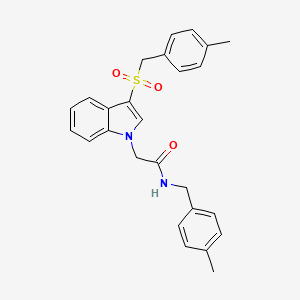
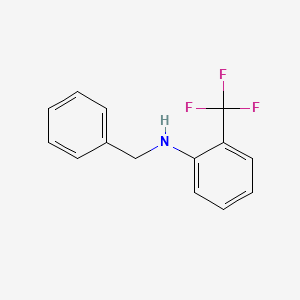
![(E)-4-(Dimethylamino)-N-[[1-(3-methylbutyl)indazol-3-yl]methyl]but-2-enamide](/img/structure/B2550892.png)